molecular formula C8H3F5O B13598881 2,2-Difluoro-1-(2,3,4-trifluorophenyl)ethanone

2,2-Difluoro-1-(2,3,4-trifluorophenyl)ethanone

Cat. No.: B13598881
M. Wt: 210.10 g/mol
InChI Key: ABDDCUNADYQOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-1-(2,3,4-trifluorophenyl)ethan-1-one is a fluorinated organic compound with the molecular formula C8H3F5O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. It is used in various scientific research applications due to its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-1-(2,3,4-trifluorophenyl)ethan-1-one typically involves the fluorination of corresponding ketones. One common method includes the reaction of 2,3,4-trifluorobenzaldehyde with difluoromethyl ketone under controlled conditions. The reaction is usually carried out in the presence of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) at low temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-1-(2,3,4-trifluorophenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Difluoro-1-(2,3,4-trifluorophenyl)ethan-1-one is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,2-difluoro-1-(2,3,4-trifluorophenyl)ethan-1-one involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to the inhibition of specific enzymes or alteration of protein functions. The compound’s fluorine atoms can form strong hydrogen bonds and electrostatic interactions with biological molecules, affecting their activity and stability .

Comparison with Similar Compounds

Uniqueness: 2,2-Difluoro-1-(2,3,4-trifluorophenyl)ethan-1-one is unique due to its specific arrangement of fluorine atoms, which provides distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in research and industrial applications where these properties are desired .

Properties

Molecular Formula

C8H3F5O

Molecular Weight

210.10 g/mol

IUPAC Name

2,2-difluoro-1-(2,3,4-trifluorophenyl)ethanone

InChI

InChI=1S/C8H3F5O/c9-4-2-1-3(5(10)6(4)11)7(14)8(12)13/h1-2,8H

InChI Key

ABDDCUNADYQOMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)C(F)F)F)F)F

Origin of Product

United States

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